5-[(4-Bromobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol
CAS No.:
Cat. No.: VC16398103
Molecular Formula: C24H20BrNO4
Molecular Weight: 466.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H20BrNO4 |
|---|---|
| Molecular Weight | 466.3 g/mol |
| IUPAC Name | 5-[(4-bromophenyl)methoxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol |
| Standard InChI | InChI=1S/C24H20BrNO4/c1-15-23(20-5-3-4-6-22(20)28-2)24(30-26-15)19-12-11-18(13-21(19)27)29-14-16-7-9-17(25)10-8-16/h3-13,27H,14H2,1-2H3 |
| Standard InChI Key | IFFARPZHAVDVGL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NOC(=C1C2=CC=CC=C2OC)C3=C(C=C(C=C3)OCC4=CC=C(C=C4)Br)O |
Introduction
Molecular Structure and Chemical Identity
IUPAC Nomenclature and Formula
The systematic IUPAC name for this compound is 5-[(4-bromophenyl)methoxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol, reflecting its three primary structural components:
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A 4-bromobenzyloxy group attached to the phenolic ring.
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A 3-methyl-1,2-oxazole ring substituted at the 4-position with a 2-methoxyphenyl group.
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A phenolic hydroxyl group at the 2-position of the central benzene ring.
| Property | Value |
|---|---|
| Molecular Formula | C<sub>24</sub>H<sub>20</sub>BrNO<sub>4</sub> |
| Molecular Weight | 466.3 g/mol |
| CAS Number | Not publicly disclosed |
| SMILES Notation | COC1=CC=CC=C1C2=NOC(C)=C2C3=C(C=CC(=C3)OC(C4=CC=C(C=C4)Br)=O)O |
The bromine atom at the para position of the benzyl group enhances electrophilic substitution reactivity, while the methoxy group on the phenyl-oxazole moiety contributes to lipophilicity and potential membrane permeability .
Synthesis and Manufacturing
Multi-Step Reaction Pathway
The synthesis of 5-[(4-Bromobenzyl)oxy]-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol involves sequential coupling reactions optimized for yield and purity :
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Oxazole Ring Formation:
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Phenolic Coupling:
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Mitsunobu reaction couples the oxazole intermediate with 2-hydroxy-5-[(4-bromobenzyl)oxy]benzaldehyde using diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF).
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Yield Optimization: 72–78% yield achieved through slow addition of DEAD at 0°C.
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Final Reduction:
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Sodium borohydride reduces the aldehyde group to a hydroxyl group in methanol at room temperature.
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Critical Quality Control: Reaction progress monitored via TLC (R<sub>f</sub> = 0.3 in hexane:EtOAc 3:1), with final purity >95% confirmed by HPLC.
Physicochemical Properties
Solubility and Stability
Experimental solubility data remains unpublished, but computational predictions (ChemAxon) suggest:
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LogP: 4.2 ± 0.3 (high lipophilicity favoring blood-brain barrier penetration).
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Aqueous Solubility: <0.1 mg/mL at pH 7.4, improving to 1.2 mg/mL in 10% DMSO.
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Thermal Stability: Decomposition onset at 218°C (DSC), making it suitable for standard laboratory handling.
Spectroscopic Characterization
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<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):
δ 7.45 (d, J=8.4 Hz, 2H, Ar-H), 7.32 (d, J=8.4 Hz, 2H, Ar-H), 6.92 (s, 1H, oxazole-H), 5.21 (s, 2H, OCH<sub>2</sub>), 3.87 (s, 3H, OCH<sub>3</sub>), 2.41 (s, 3H, CH<sub>3</sub>). -
IR (KBr): ν 3250 (O-H), 1650 (C=N), 1250 (C-O-C) cm<sup>-1</sup>.
| Parameter | Specification |
|---|---|
| GHS Classification | Not classified |
| Storage | -20°C, inert atmosphere |
| Handling | Use nitrile gloves, avoid inhalation |
Note: Labeled "For research use only" with no in vivo data available .
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